Bienvenue dans la boutique en ligne BenchChem!

1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone

Lipophilicity Drug-likeness ADME prediction

1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone (CAS 727689-71-6), molecular formula C₁₇H₁₉N₃O₃S₂ and molecular weight 377.48 g/mol, is a heterocyclic research compound composed of a saturated seven-membered azepane ring linked via a thioether bridge to a 4-(3-nitrophenyl)-1,3-thiazole scaffold. Computed drug-likeness descriptors include a calculated logP (clogP) of 2.37, a topological polar surface area (TPSA) of 90.27 Ų, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds, placing it within Lipinski's Rule of Five boundaries.

Molecular Formula C17H19N3O3S2
Molecular Weight 377.48
CAS No. 727689-71-6
Cat. No. B2548433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone
CAS727689-71-6
Molecular FormulaC17H19N3O3S2
Molecular Weight377.48
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H19N3O3S2/c21-16(19-8-3-1-2-4-9-19)12-25-17-18-15(11-24-17)13-6-5-7-14(10-13)20(22)23/h5-7,10-11H,1-4,8-9,12H2
InChIKeyGQBVKTQACSFXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone (CAS 727689-71-6): Procurement-Relevant Structural and Physicochemical Profile


1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone (CAS 727689-71-6), molecular formula C₁₇H₁₉N₃O₃S₂ and molecular weight 377.48 g/mol, is a heterocyclic research compound composed of a saturated seven-membered azepane ring linked via a thioether bridge to a 4-(3-nitrophenyl)-1,3-thiazole scaffold [1]. Computed drug-likeness descriptors include a calculated logP (clogP) of 2.37, a topological polar surface area (TPSA) of 90.27 Ų, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds, placing it within Lipinski's Rule of Five boundaries [2].

Why Generic Substitution of 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone Fails: Critical Differentiation from Morpholine and Other Cyclic Amine Analogs


Compounds within the 4-(3-nitrophenyl)thiazol-2-yl thioether class cannot be interchanged without risking divergent biological outcomes. The replacement of the azepane ring with a morpholine (CAS 727689-72-7), piperidine, or piperazine moiety alters several key physicochemical properties—lipophilicity, hydrogen-bonding capacity, and conformational flexibility—that directly influence target binding, metabolic stability, and membrane permeability . Specifically, the azepane ring, being a seven-membered, fully saturated cyclic secondary amine, possesses a higher conformational entropy and a distinct pKa (~10.5–11) compared to morpholine (pKa ~8.3–8.5), which can significantly impact protonation state under physiological conditions and thus modulate both on-target affinity and off-target promiscuity [1]. Furthermore, the meta-nitro substitution on the phenyl ring is a recognized pharmacophoric feature for selective human monoamine oxidase B (hMAO-B) inhibition, as demonstrated in the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series [2]; any deviation in the heterocyclic amine partner can abrogate this selectivity. The following quantitative evidence section details the measurable differences that underpin these substitution risks.

Quantitative Differentiation Evidence for 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone vs. Closest Analogs


Lipophilicity (clogP) Distinction: Azepane vs. Morpholine Analog Enhances Predicted Membrane Permeability

The azepane-bearing target compound exhibits a computed logP (clogP) of 2.37, compared to the structurally analogous morpholine derivative (CAS 727689-72-7), which has a molecular formula of C₁₅H₁₅N₃O₄S₂ and is expected to possess a lower clogP (estimated ~1.5–1.8) due to the presence of an endocyclic oxygen atom [1]. This approximately 0.6–0.9 log unit increase corresponds to a theoretical 4–8 fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability potential for the azepane derivative. The difference arises from the replacement of morpholine's polar ether oxygen (contributing approximately -0.5 to -1.0 logP units) with an additional methylene group in the azepane ring.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Differential Between Azepane and Morpholine Analogs

The target compound has a computed TPSA of 90.27 Ų with 6 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. In contrast, the morpholine analog (CAS 727689-72-7), with molecular formula C₁₅H₁₅N₃O₄S₂, incorporates an additional oxygen atom in the morpholine ring, increasing the HBA count to 7 and the TPSA to an estimated 99–105 Ų . This ~10–15 Ų difference in TPSA influences predicted oral absorption, as TPSA values below 140 Ų are generally associated with good oral bioavailability; however, within this favorable range, every 10 Ų increment has been correlated with a measurable reduction in the fraction absorbed in human intestinal perfusion models [2].

Polar surface area Hydrogen bonding Oral bioavailability prediction

Conformational Flexibility and Ring Size: Azepane (7-Membered) vs. Piperidine (6-Membered) and Pyrrolidine (5-Membered) Analogs

The azepane ring in the target compound adopts multiple low-energy conformations, including chair, twist-chair, and boat forms, with a calculated conformational interconversion barrier of approximately 7–9 kcal/mol, significantly lower than the 10–12 kcal/mol barrier for piperidine ring inversion [1][2]. The seven-membered ring exhibits greater pseudorotational freedom with at least 4 accessible conformers within 3 kcal/mol of the global minimum, compared to typically 2 for six-membered piperidine rings. This increased conformational entropy can translate into a more favorable binding entropy penalty upon target engagement, potentially enhancing affinity for targets with flexible binding pockets [3]. The azepane ring also occupies a larger solvent-excluded volume (estimated ~110 ų vs. ~95 ų for piperidine), which can fill hydrophobic sub-pockets inaccessible to smaller ring systems.

Conformational analysis Ring puckering Target binding entropy

Core Pharmacophore Validation: 3-Nitrophenyl-Thiazole as a Selective hMAO-B Inhibitory Scaffold

The 4-(3-nitrophenyl)thiazole core present in the target compound has been rigorously validated as a selective pharmacophore for human monoamine oxidase B (hMAO-B) inhibition. In the series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives reported by Secci et al. (2019), the most potent compounds achieved hMAO-B IC₅₀ values ranging from 0.012 μM to 0.45 μM, with selectivity indices (hMAO-A IC₅₀ / hMAO-B IC₅₀) exceeding 100-fold for the best derivatives [1]. Notably, the meta-nitro substitution pattern on the phenyl ring was identified as a critical determinant for both potency and selectivity; compounds lacking the nitro group or bearing it at the para position showed >10-fold reduced potency. While the target compound (an ethanone thioether rather than a hydrazone) has not been directly evaluated in published hMAO assays, the identical 4-(3-nitrophenyl)thiazol-2-yl core structure provides strong class-level inference for hMAO-B engagement potential [2].

Monoamine oxidase B Neurodegeneration Structure-activity relationship

Absence of Published Potency Data: Critical Transparency Note

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (conducted April 2026) did not identify any peer-reviewed publication, patent disclosure, or public bioactivity database entry containing quantitative IC₅₀, Kd, Ki, EC₅₀, or % inhibition data for 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone (CAS 727689-71-6) [1][2]. This compound appears to be a commercially available research chemical (typically at 95% purity) that has not yet been the subject of published biological evaluation . Consequently, no direct head-to-head potency comparison with any analog can be made. The differential evidence presented in Sections 3.1 through 3.4 is therefore based on computed physicochemical properties (Sections 3.1–3.2), class-level conformational analysis (Section 3.3), and pharmacophoric inference from structurally related 4-(3-nitrophenyl)thiazole derivatives (Section 3.4). Users should prioritize this compound over analogs only when the specific combination of azepane conformational properties and 3-nitrophenyl-thiazole pharmacophore is mechanistically required, and should commission de novo biological profiling before committing to large-scale procurement.

Data gap Screening candidate Assay recommendation

Rational Application Scenarios for 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone (CAS 727689-71-6) Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Based Drug Design Targeting CNS hMAO-B with Enhanced Brain Penetration Requirements

The compound's computed clogP of 2.37 and TPSA of 90.27 Ų position it favorably within the CNS drug-like chemical space, where optimal clogP values of 2–4 and TPSA < 90 Ų are associated with high blood-brain barrier permeability [1]. The 4-(3-nitrophenyl)thiazole core has been validated as a selective hMAO-B pharmacophore, with the meta-nitro group conferring >10-fold selectivity over hMAO-A in the hydrazone series [2]. For programs developing brain-penetrant MAO-B inhibitors for Parkinson's disease or Alzheimer's disease, the azepane-bearing target compound offers a distinct advantage over the morpholine analog by virtue of higher predicted passive permeability, potentially enabling lower doses to achieve therapeutic brain concentrations. Researchers should initiate hMAO-B inhibition assays head-to-head against the morpholine analog to confirm whether the predicted permeability advantage translates into superior cellular or in vivo target engagement [3].

Chemical Biology Probe Development Requiring Conformationally Diverse Heterocyclic Amine Libraries

When constructing a diversity-oriented screening library around the 4-(3-nitrophenyl)thiazol-2-yl scaffold, the inclusion of the azepane derivative is essential to sample conformational space inaccessible to piperidine (6-membered) or pyrrolidine (5-membered) analogs. The seven-membered azepane ring provides ≥4 distinct low-energy conformers within 3 kcal/mol, compared to ~2 for piperidine, enabling exploration of binding pockets that require a larger, more flexible cyclic amine [1]. This compound should be procured alongside the morpholine analog (CAS 727689-72-7) and, if available, a piperidine analog, to systematically probe the structure-activity relationship of the cyclic amine moiety against targets of interest. The molecular weight difference (377.48 vs. 365.4 for morpholine) and clogP differential (~2.37 vs. ~1.5) provide quantifiable diversity parameters for library design [2].

Medicinal Chemistry Lead Optimization Exploring Metabolic Stability Advantages of Azepane over Morpholine

Morpholine rings are susceptible to oxidative N-dealkylation and ring-opening metabolism by cytochrome P450 enzymes, particularly CYP3A4, due to the electron-withdrawing effect of the endocyclic oxygen [1]. The azepane ring, lacking this oxygen, is expected to exhibit reduced metabolic liability at the ring level, potentially resulting in longer half-life and lower clearance in hepatic microsome assays. The target compound's higher clogP (2.37) and lower HBA count (6 vs. 7) may also reduce susceptibility to Phase II glucuronidation and sulfation, which are more prevalent for polar, oxygen-rich molecules [2]. Lead optimization programs should compare the intrinsic clearance (CLint) of the azepane derivative against the morpholine analog in human liver microsomes and hepatocytes to validate this predicted metabolic stability advantage before advancing either compound into in vivo pharmacokinetic studies [3].

Crystallographic and Biophysical Fragment Screening Leveraging Unique Azepane Ring Topology

The azepane ring's larger solvent-excluded volume (~110 ų) and distinct shape compared to piperidine (~95 ų) make this compound a valuable component of fragment screening libraries designed to identify novel binding modalities. In X-ray crystallographic fragment screens, the electron density signature of the seven-membered azepane ring is unequivocally distinguishable from five- and six-membered rings, facilitating unambiguous assignment during hit identification [1]. The thioether linkage provides additional conformational degrees of freedom (5 rotatable bonds total), while the 3-nitrophenyl group serves as both a hydrogen bond acceptor (nitro group) and an electron-deficient aromatic ring for potential π-stacking interactions. At the typical screening purity of 95%, researchers should confirm identity and purity by LC-MS and ¹H NMR before use in crystallography or biophysical assays such as surface plasmon resonance (SPR) or thermal shift assays [2].

Quote Request

Request a Quote for 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.